6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
6-(Morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridine derivative characterized by:
- Core structure: A [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold, which confers rigidity and hydrogen-bonding capacity.
- A 4-vinylbenzyl group at position 2, introducing aromaticity and reactivity for further functionalization.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-15-3-5-16(6-4-15)13-23-19(24)22-14-17(7-8-18(22)20-23)28(25,26)21-9-11-27-12-10-21/h2-8,14H,1,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRQFSCNUAUUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the Vinylbenzyl Group: The vinylbenzyl group is introduced through a substitution reaction, often using a vinylbenzyl halide as the reagent.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is attached via a sulfonylation reaction, typically using morpholinosulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The vinylbenzyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit antifungal properties. The compound has been studied for its efficacy against various fungal strains, particularly in immunocompromised patients who are more susceptible to infections. In vitro studies have shown promising results against pathogens such as Candida and Aspergillus species, suggesting its potential as a new antifungal agent .
2. Anticancer Properties
The compound's ability to inhibit specific cellular pathways has led to investigations into its anticancer properties. Studies have demonstrated that triazolo-pyridines can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
3. Neurological Applications
Emerging research suggests that this compound may also have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to potentially treat neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal tissues .
Material Science Applications
1. Polymer Chemistry
The vinylbenzyl group in the compound allows for its incorporation into polymer matrices, leading to the development of novel materials with enhanced properties. These materials can be used in coatings, adhesives, and drug delivery systems due to their improved mechanical strength and biocompatibility .
2. Sensor Development
The unique chemical structure of 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been utilized in the fabrication of sensors for detecting environmental pollutants and biological markers. The compound's ability to undergo specific interactions with target molecules makes it suitable for use in biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Antimalarial Triazolopyridine Sulfonamides
Compounds in this class share the [1,2,4]triazolo[4,3-a]pyridine core with sulfonamide substituents. Key examples include:
*Molecular weight estimated based on structural similarity.
Key Observations :
CNS-Targeting Triazolopyridinones
Triazolopyridinones with modifications at position 2 are explored for CNS applications:
Key Observations :
Herbicidal Triazolopyridinones
Triazolopyridines with bulky substituents exhibit herbicidal activity:
Key Observations :
Key Observations :
- The target compound’s morpholinosulfonyl group may enhance solubility compared to piperidine-based analogs .
- Microwave synthesis (used for trazodone) could reduce reaction times if applied to the target compound .
Biological Activity
The compound 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the triazolopyridine class, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including its potential therapeutic applications, mechanisms of action, and structural characteristics.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a triazole ring fused to a pyridine moiety, which is critical for its biological interactions.
Biological Activity Overview
Triazolopyridines are known for their broad spectrum of biological activities, including:
- Antifungal Activity : Compounds in this class have been reported to exhibit antifungal properties. The specific compound may inhibit fungal growth by disrupting cellular processes.
- Antibacterial Effects : Similar derivatives have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Properties : Some studies suggest that triazolopyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and neurodegeneration.
The mechanisms through which 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways relevant to neuroprotection or cancer treatment.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, the compound could mitigate oxidative damage in cells.
Case Studies and Experimental Findings
Q & A
Q. What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?
The [1,2,4]triazolo[4,3-a]pyridine scaffold can be synthesized via cyclization reactions. A validated approach involves 5-exo-dig cyclization of alkynyl precursors with hydrazine derivatives, as demonstrated for similar triazolopyridine derivatives . Key steps include:
- Precursor preparation : Functionalize pyridine derivatives with vinylbenzyl and morpholinosulfonyl groups before cyclization.
- Catalytic optimization : Use Pd or Cu catalysts in polar solvents (e.g., DMF) to enhance regioselectivity .
- Purification : Column chromatography or recrystallization ensures purity (>95%), critical for downstream applications.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Employ a combination of spectroscopic and crystallographic methods :
- NMR : Analyze , , and NMR (if phosphonates are present) to verify substituent positions .
- X-ray crystallography : Resolve the 3D structure using single-crystal data (e.g., CCDC 1876881 for analogous compounds) to confirm stereochemistry and bond angles .
- Mass spectrometry : Validate molecular weight with high-resolution ESI-MS.
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Light and moisture sensitivity : Store in amber vials at -20°C under inert gas (N or Ar) .
- Solubility : Prefer chloroform or methanol for dissolution; avoid aqueous buffers unless stabilized with co-solvents .
- Degradation monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurities over time .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s kinase inhibition efficacy?
Discrepancies in biological activity often arise from assay conditions or impurity profiles. Mitigate this by:
- Standardized assays : Use ATP-competitive kinase inhibition protocols with positive controls (e.g., staurosporine) .
- Impurity profiling : Characterize byproducts (e.g., desulfonated analogs) via LC-MS and exclude batches with >2% impurities .
- Structure-activity relationship (SAR) studies : Compare with analogs like 3-(trifluoromethyl)-triazolopyrazines to identify critical pharmacophores .
Q. What computational methods are effective for predicting the binding mode of the morpholinosulfonyl group to biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro with crystal structures of kinases (e.g., PDB 1ATP).
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess sulfonyl group stability in ATP-binding pockets .
- Free energy calculations : Apply MM-GBSA to quantify binding affinities, focusing on hydrogen bonds between morpholine oxygen and kinase residues .
Q. How should researchers design experiments to assess the compound’s metabolic stability in vitro?
- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics if enzyme assays conflict) .
- Safety protocols : Despite “no known hazard” classifications for similar triazolopyridines, use PPE (gloves, goggles) and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
